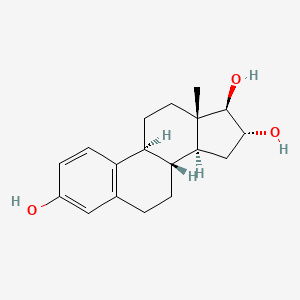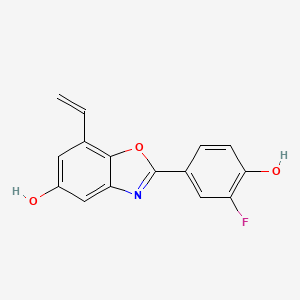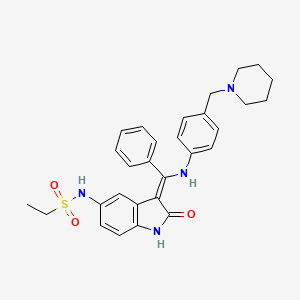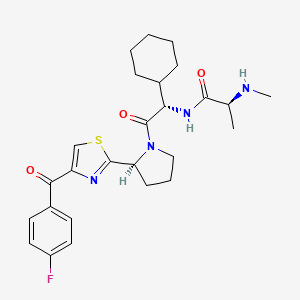
AT7519 Hydrochlorid
Übersicht
Beschreibung
AT7519 Hydrochlorid ist ein niedermolekularer Inhibitor, der selektiv auf Cyclin-abhängige Kinasen (CDKs) abzielt. Diese Kinasen spielen eine entscheidende Rolle bei der Regulation des Zellzyklus, und ihre Hemmung kann zu einem Zellzyklusarrest und Apoptose führen. This compound hat sich als vielversprechend für die Behandlung verschiedener Krebsarten erwiesen, einschließlich solider Tumoren und hämatologischer Malignome .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Kupplung spezifischer organischer Verbindungen beinhalten. Die Synthese umfasst in der Regel die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch Kupplung eines Pyrazolderivats mit einem Piperidinderivat gebildet.
Einführung von funktionellen Gruppen: Funktionelle Gruppen wie Dichlorbenzol und Carboxamid werden eingeführt, um die inhibitorische Aktivität der Verbindung gegen CDKs zu verbessern.
Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation und Chromatographie gereinigt, um eine hohe Reinheit zu erreichen
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Skalierung der oben genannten Synthesewege. Der Prozess wird optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten und gleichzeitig die Verwendung gefährlicher Reagenzien und Lösungsmittel zu minimieren. Die Verbindung wird in der Regel in einer kontrollierten Umgebung hergestellt, um Konsistenz und Qualität zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, um die Aktivität der Verbindung zu verbessern
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden bei Substitutionsreaktionen eingesetzt
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen. Diese Derivate werden auf ihre verbesserte Aktivität und Selektivität gegen CDKs untersucht .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von CDKs und deren Rolle im Zellzyklus zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die molekularen Mechanismen der Zellzyklusregulation und Apoptose zu untersuchen.
Medizin: this compound wird als potenzielles Therapeutikum zur Behandlung von Krebsarten wie Leukämie, Lymphom und soliden Tumoren untersucht.
Industrie: Die Verbindung wird in der Medikamentenforschung und -entwicklung verwendet, um neue CDK-Inhibitoren mit verbesserten Wirksamkeits- und Sicherheitsprofilen zu identifizieren .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv cyclin-abhängige Kinasen hemmt, insbesondere CDK1, CDK2, CDK4, CDK6 und CDK9. Diese Kinasen sind essentiell für das Fortschreiten des Zellzyklus und die transkriptionelle Regulation. Durch die Hemmung dieser Kinasen induziert this compound einen Zellzyklusarrest in der G1/S- und G2/M-Phase, was zu Apoptose führt. Die Verbindung reguliert auch antiapoptotische Proteine wie Mcl-1 herunter, was den Zelltod weiter fördert .
Wissenschaftliche Forschungsanwendungen
AT7519 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of CDKs and their role in the cell cycle.
Biology: The compound is used to investigate the molecular mechanisms of cell cycle regulation and apoptosis.
Medicine: AT7519 hydrochloride is being explored as a potential therapeutic agent for treating cancers, including leukemia, lymphoma, and solid tumors.
Industry: The compound is used in drug discovery and development to identify new CDK inhibitors with improved efficacy and safety profiles .
Wirkmechanismus
AT7519 Hydrochloride, also known as AT-7519 HCl or 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride, is a potent inhibitor of several Cyclin Dependent Kinases (CDKs) and has been investigated for use in the treatment of solid tumors and hematological malignancies .
Target of Action
AT7519 HCl primarily targets certain Cyclin Dependent Kinases (CDKs), including CDK1, CDK2, CDK4, CDK6, and CDK9 . CDKs play a central role in eukaryotic cell growth, division, and death .
Mode of Action
AT7519 HCl selectively binds to and inhibits CDKs, leading to tumor regression . This inhibition is consistent with the inhibition of CDK1 and CDK2 in solid tumor cell lines .
Biochemical Pathways
The inhibition of CDKs by AT7519 HCl affects the cell cycle progression. CDKs, along with their regulatory cyclin partners, control passage through discrete cell cycle checkpoints. Failure of this process can lead to cell cycle arrest and/or cellular apoptosis . AT7519 HCl also inhibits the IL-6/STAT3 signaling pathway .
Pharmacokinetics
It is known that at7519 hcl is administered as an intravenous infusion on days 1, 4, 8, and 11 every 3 weeks . There is an apparent dose-proportional increase in AT7519 exposure at increasing doses .
Result of Action
AT7519 HCl shows potent antiproliferative activity in a panel of human tumor cell lines . It causes cell cycle arrest followed by apoptosis in human tumor cells and inhibits tumor growth in human tumor xenograft models . Tumor regression was observed following twice-daily dosing of AT7519 in the HCT116 and HT29 colon cancer xenograft models .
Action Environment
The action of AT7519 HCl can be influenced by environmental factors. For instance, the compound’s stability and solubility can be affected by the solvent used. It is soluble in DMSO at 40 mg/mL and in water at 1 mg/mL
Biochemische Analyse
Biochemical Properties
AT7519 HCl plays a significant role in biochemical reactions by inhibiting several cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9 . These kinases are crucial for cell cycle regulation, and their inhibition leads to cell cycle arrest and apoptosis. AT7519 HCl interacts with these enzymes by binding to their ATP-binding sites, thereby preventing their activation and subsequent phosphorylation of target proteins .
Cellular Effects
AT7519 HCl exerts profound effects on various cell types and cellular processes. In tumor cells, it induces cell cycle arrest at the G2/M phase and promotes apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, AT7519 HCl downregulates the expression of anti-apoptotic proteins such as Mcl-1 and XIAP, leading to increased apoptosis . Additionally, it inhibits the phosphorylation of RNA polymerase II, thereby affecting transcription and gene expression .
Molecular Mechanism
The molecular mechanism of AT7519 HCl involves its selective inhibition of cyclin-dependent kinases. By binding to the ATP-binding sites of these kinases, AT7519 HCl prevents their activation and subsequent phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Furthermore, AT7519 HCl downregulates the expression of anti-apoptotic proteins and inhibits the phosphorylation of RNA polymerase II, affecting transcription and promoting apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AT7519 HCl change over time. Short-term treatments (4-6 hours) result in the inhibition of phosphorylation of RNA polymerase II and downregulation of anti-apoptotic proteins . Long-term treatments lead to sustained cell cycle arrest and apoptosis . The stability and degradation of AT7519 HCl in laboratory settings have not been extensively studied, but its effects on cellular function are evident in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of AT7519 HCl vary with different dosages in animal models. In leukemia models, AT7519 HCl induces apoptosis at concentrations of 100 to 700 nmol/L . In solid tumor models, tumor regression is observed following twice-daily dosing of AT7519 HCl . High doses of AT7519 HCl may lead to toxic or adverse effects, although specific toxicities have not been extensively reported .
Metabolic Pathways
AT7519 HCl is involved in metabolic pathways that include its interaction with cyclin-dependent kinases and other enzymes. The compound’s inhibition of CDKs affects metabolic flux and metabolite levels by disrupting the cell cycle and promoting apoptosis . The specific metabolic pathways and enzymes involved in the metabolism of AT7519 HCl have not been fully elucidated .
Transport and Distribution
AT7519 HCl is transported and distributed within cells and tissues, interacting with transporters and binding proteins. The compound’s high volume of distribution and low protein binding suggest efficient transport and distribution within the body . The specific transporters and binding proteins involved in the localization and accumulation of AT7519 HCl have not been extensively studied .
Subcellular Localization
Its inhibition of cyclin-dependent kinases suggests that it may localize to cellular compartments where these kinases are active, such as the nucleus . The presence of targeting signals or post-translational modifications that direct AT7519 HCl to specific compartments or organelles has not been reported .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
AT7519 hydrochloride is synthesized through a series of chemical reactions involving the coupling of specific organic compounds. The synthesis typically involves the following steps:
Formation of the core structure: The core structure of AT7519 hydrochloride is formed by coupling a pyrazole derivative with a piperidine derivative.
Introduction of functional groups: Functional groups such as dichlorobenzene and carboxamide are introduced to enhance the compound’s inhibitory activity against CDKs.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity
Industrial Production Methods
Industrial production of AT7519 hydrochloride involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The compound is typically produced in a controlled environment to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
AT7519 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different functional groups to enhance the compound’s activity
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of AT7519 hydrochloride with modified functional groups. These derivatives are studied for their enhanced activity and selectivity against CDKs .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Flavopiridol: Ein weiterer CDK-Inhibitor mit einem breiten Wirkungsspektrum gegen verschiedene CDKs.
Roscovitin: Ein selektiver Inhibitor von CDK2, CDK7 und CDK9.
Palbociclib: Ein selektiver Inhibitor von CDK4 und CDK6, der zur Behandlung von Brustkrebs eingesetzt wird
Einzigartigkeit von AT7519 Hydrochlorid
This compound ist einzigartig durch seine multitarget-Hemmung mehrerer CDKs, darunter CDK1, CDK2, CDK4, CDK6 und CDK9. Diese breitgefächerte Aktivität macht es zu einem potenten Inhibitor des Zellzyklusfortschritts und der transkriptionellen Regulation. Zusätzlich unterstreicht seine Fähigkeit, Apoptose in verschiedenen Krebszelllinien zu induzieren, sein Potenzial als Therapeutikum .
Eigenschaften
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O2.ClH/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOFPNGYBWGKCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648517 | |
| Record name | 4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902135-91-5 | |
| Record name | 4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B1683883.png)


